molecular formula C9H7FN2 B11917603 5-Fluoroisoquinolin-6-amine CAS No. 1432754-47-6

5-Fluoroisoquinolin-6-amine

Katalognummer: B11917603
CAS-Nummer: 1432754-47-6
Molekulargewicht: 162.16 g/mol
InChI-Schlüssel: MWIHYUHOVCEBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroisoquinolin-6-amine: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural alkaloids and exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boron reagent with a halogenated isoquinoline under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of 5-Fluoroisoquinolin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoroisoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoroisoquinolin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmaceutical agent. It has shown promise in the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry: The compound is used in the development of materials with specific properties, such as light-emitting diodes and other electronic devices.

Wirkmechanismus

The mechanism of action of 5-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can lead to the inhibition or activation of specific proteins, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluoroisoquinolin-5-amine
  • 6-Fluoroisoquinolin-5-amine
  • 7-Fluoroisoquinolin-5-amine

Comparison: 5-Fluoroisoquinolin-6-amine is unique due to the position of the fluorine atom on the isoquinoline ring. This specific positioning can influence its chemical reactivity and biological activity compared to other fluorinated isoquinolines. For example, the 5-fluoro derivative has shown strong activity against certain cancer cell lines, highlighting its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

1432754-47-6

Molekularformel

C9H7FN2

Molekulargewicht

162.16 g/mol

IUPAC-Name

5-fluoroisoquinolin-6-amine

InChI

InChI=1S/C9H7FN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2

InChI-Schlüssel

MWIHYUHOVCEBFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=NC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.